![molecular formula C13H11Cl2NO2 B2688299 4-[6-(Chloromethyl)-1,3-benzodioxol-4-yl]pyridine;hydrochloride CAS No. 2241141-89-7](/img/structure/B2688299.png)

4-[6-(Chloromethyl)-1,3-benzodioxol-4-yl]pyridine;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

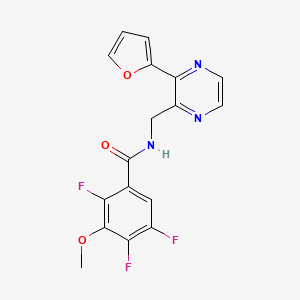

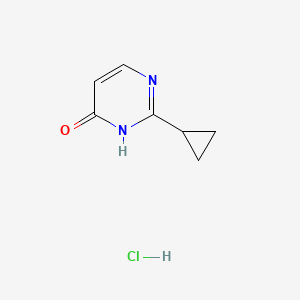

4-[6-(Chloromethyl)-1,3-benzodioxol-4-yl]pyridine;hydrochloride, also known as 4-Picolyl Chloride Hydrochloride, is a chemical compound with the molecular formula C6H6ClN·HCl . It is used as a reagent for the protection of carboxyl termini of peptides as 4-picolyl esters, providing a polar ‘handle’ which aids in separation and purification of the peptide .

Synthesis Analysis

The synthesis of this compound involves several steps :- The 4-pyridinemethanol reacts with thionyl chloride to produce the target product, namely, 4- (chloromethyl)pyridine hydrochloride .

Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C6H6ClN·HCl . The molecular weight of this compound is 164.03 .Physical and Chemical Properties Analysis

This compound is a solid at 20 degrees Celsius . It is hygroscopic, meaning it absorbs moisture from the air . It has a melting point between 166-173 degrees Celsius .Applications De Recherche Scientifique

Synthesis and Molecular Docking

Pyridine derivatives are synthesized for their potential biological activities, including antimicrobial and antioxidant properties. For instance, a series of novel pyridine and fused pyridine derivatives were prepared and subjected to in silico molecular docking screenings towards GlcN-6-P synthase as the target protein, revealing moderate to good binding energies, indicating potential as biologically active molecules (E. M. Flefel et al., 2018).

Catalysis

Pyridine hydrochloride derivatives are used as recyclable catalysts for the acylation of inert alcohols and phenols under base-free conditions, showcasing their utility in facilitating chemical reactions through a detailed investigation of the reaction mechanism (Zhihui Liu et al., 2014).

Materials Science

In the field of materials science, pyridine derivatives contribute to the synthesis of novel materials. For example, novel polyimides derived from pyridine-containing aromatic dianhydride monomers exhibit good thermal stability and outstanding mechanical properties, suitable for high-performance applications (Xiaolong Wang et al., 2006).

Corrosion Inhibition

Pyridine derivatives are investigated as corrosion inhibitors for metals. Research shows that certain pyridine-based Schiff base compounds effectively inhibit corrosion of mild steel in hydrochloric acid, highlighting their potential in protecting metal surfaces (H. Ashassi-Sorkhabi et al., 2005).

Safety and Hazards

This chemical is considered hazardous. It is harmful if swallowed and causes severe skin burns and eye damage . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to wear protective gloves/clothing/eye/face protection . In case of contact with skin or eyes, it is advised to rinse cautiously with water for several minutes .

Propriétés

IUPAC Name |

4-[6-(chloromethyl)-1,3-benzodioxol-4-yl]pyridine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClNO2.ClH/c14-7-9-5-11(10-1-3-15-4-2-10)13-12(6-9)16-8-17-13;/h1-6H,7-8H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJAVQHHYQUQSMC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=CC(=CC(=C2O1)C3=CC=NC=C3)CCl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11Cl2NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 5-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2688217.png)

![1-methyl-3-(2-oxopropyl)-9-(4-phenoxyphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/no-structure.png)

![3-[(5-bromopyrimidin-2-yl)oxy]-N-[(4-methoxyphenyl)methyl]pyrrolidine-1-carboxamide](/img/structure/B2688223.png)

![methyl 4-{[(2E)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]carbamoyl}benzoate](/img/structure/B2688225.png)

![Tert-butyl 6-[[[(E)-4-(dimethylamino)but-2-enoyl]amino]methyl]-6-phenyl-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B2688226.png)

![3-methyl-7-(2-methylprop-2-enyl)-8-[(2E)-2-(1-phenylethylidene)hydrazinyl]purine-2,6-dione](/img/structure/B2688228.png)

![5-bromo-N-[2-(dimethylamino)pyrimidin-5-yl]furan-2-carboxamide](/img/structure/B2688235.png)